N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoxaline-2-carboxamide
Description
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoxaline-2-carboxamide is a heterocyclic compound featuring a quinoxaline core linked via a carboxamide bridge to a pyrrolidine ring substituted with a 1,3-thiazole moiety. The incorporation of the thiazole-pyrrolidine group in this compound likely enhances its binding affinity to biological targets by introducing conformational rigidity and hydrogen-bonding capabilities. Structural validation of such compounds, as emphasized in crystallographic studies, ensures accurate determination of molecular geometry and intermolecular interactions critical for drug design .
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c22-15(14-9-18-12-3-1-2-4-13(12)20-14)19-11-5-7-21(10-11)16-17-6-8-23-16/h1-4,6,8-9,11H,5,7,10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZUJSAEJQXOMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=NC3=CC=CC=C3N=C2)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoxaline-2-carboxamide typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Quinoxaline Core: This can be achieved by condensing o-phenylenediamine with a suitable dicarbonyl compound under acidic conditions.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Construction of the Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions involving amines and suitable electrophiles.
Coupling Reactions: The final step involves coupling the synthesized quinoxaline, thiazole, and pyrrolidine intermediates using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions on the quinoxaline and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: The compound can be used to study the interactions with biological macromolecules such as proteins and nucleic acids.
Chemical Biology: It can be employed as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoxaline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Compound A : N-{2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2-quinoxalinecarboxamide (CAS: RN)
- Structure : Replaces the thiazole-pyrrolidine group with a trifluoromethyl-substituted pyrazole-ethyl chain.
- The ethyl linker may confer greater flexibility, possibly reducing target specificity relative to the rigid pyrrolidine-thiazole system .
Compound B : 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
- Structure: Substitutes quinoxaline with an isoxazole ring and replaces pyrrolidine with a methyl-isoxazole carboxamide.
- Key Differences: The isoxazole ring, a bioisostere for carboxylic acids, may alter solubility and bioavailability.
Compound C : N-[2-[3-(1-Piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-quinoxalinecarboxamide (SRT1720, CAS: 925434-55-5)
- Structure: Features an imidazo[2,1-b]thiazole-piperazine group appended to the quinoxaline carboxamide.
- Key Differences :
Physicochemical and Pharmacological Properties
Research Findings and Implications
- Electron-Withdrawing Effects : Compound A’s CF₃ group demonstrates how halogenation can enhance pharmacokinetic profiles, though at the cost of synthetic complexity .
- Conformational Rigidity : The target compound’s pyrrolidine-thiazole system likely improves target engagement compared to Compound B’s flexible isoxazole chain .
- Biological Targeting: Compound C’s sirtuin activation highlights the role of extended aromatic systems (quinoxaline) paired with basic heterocycles (piperazine) in modulating enzyme activity .
Crystallographic and Validation Insights
Structural determination of these compounds relies heavily on tools like SHELX for refining small-molecule crystallographic data . For instance, the validation protocols described by Spek (2009) ensure accurate bond-length and angle measurements, critical for comparing steric and electronic effects across analogs .
Biological Activity
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoxaline-2-carboxamide is a compound of interest due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and related research findings.
Chemical Structure and Properties
The compound features a quinoxaline backbone linked to a thiazole moiety via a pyrrolidine ring. Its molecular formula is with a molecular weight of 244.26 g/mol. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown promising results as an inhibitor of certain enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It acts on specific receptors, potentially influencing signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. A study demonstrated that it inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The following table summarizes the findings from several studies regarding its anticancer effects:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.4 | Apoptosis induction |
| HeLa (Cervical) | 4.8 | Cell cycle arrest |
| A549 (Lung) | 6.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated effective inhibition against various bacterial strains, suggesting potential as an antimicrobial agent. Key findings include:
- Inhibition of Gram-positive bacteria such as Staphylococcus aureus.
- Moderate activity against Gram-negative bacteria like Escherichia coli.
Case Studies
- Study on Antitumor Activity : A recent study evaluated the compound's effects on human cancer cell lines and found that it significantly reduced cell viability in a dose-dependent manner, with a notable effect observed in breast cancer cells (MCF-7).
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial potential of similar thiazole derivatives, revealing that compounds with structural similarities to this compound exhibited enhanced antibacterial activity compared to traditional antibiotics.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications in the thiazole and quinoxaline moieties can significantly influence the biological activity of the compound. For instance, substituents on the pyrrolidine ring enhance receptor binding affinity and improve therapeutic efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
